

# Solubility of 5-Methyl-3-methylene-2-hexanone in different solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Methyl-3-methylene-2-hexanone

Cat. No.: B143137

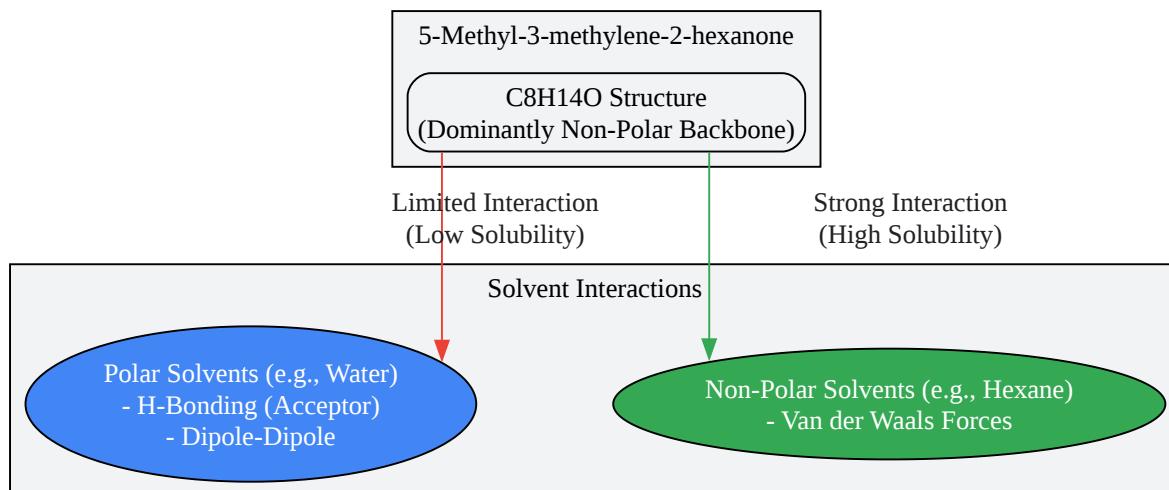
[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **5-Methyl-3-methylene-2-hexanone**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility characteristics of **5-Methyl-3-methylene-2-hexanone** (CAS No. 1187-87-7). As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems, grounded in its structural properties and supported by established experimental methodologies.

## Executive Summary


Understanding the solubility of **5-Methyl-3-methylene-2-hexanone** is critical for its application in chemical synthesis, its role as a specialized polymer component, and for its isolation as an impurity in pharmaceutical products like Tetrabenazine.<sup>[1][2]</sup> This guide elucidates the theoretical principles governing its solubility, provides detailed protocols for empirical determination, and summarizes known and predicted solubility data. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results for research and development applications.

## Molecular Characteristics and Theoretical Solubility Profile

The solubility behavior of any compound is fundamentally dictated by its molecular structure. **5-Methyl-3-methylene-2-hexanone** is an organic compound with the molecular formula C8H14O and a molecular weight of approximately 126.20 g/mol .<sup>[3][4]</sup> Its structure features a balance of polar and non-polar elements that define its interactions with different solvents.

- **Polar Features:** The molecule contains a ketone (carbonyl group, C=O) which acts as a polar center. The oxygen atom, with its lone pairs of electrons, can serve as a hydrogen bond acceptor, allowing for interactions with protic solvents like water or alcohols.<sup>[3][5]</sup>
- **Non-Polar Features:** The compound is dominated by an eight-carbon hydrocarbon backbone, including a branched isobutyl group. This substantial non-polar region is hydrophobic and primarily engages in weaker van der Waals forces (London dispersion forces).<sup>[6][7]</sup>

The "like dissolves like" principle suggests that substances with similar intermolecular forces are likely to be soluble in one another.<sup>[8]</sup> Given the dominant non-polar character of its C8 backbone, **5-Methyl-3-methylene-2-hexanone** is predicted to have limited solubility in highly polar solvents like water. The general rule for ketones is that water solubility becomes negligible for molecules with more than five or six carbon atoms.<sup>[6][9][10]</sup> Conversely, it is expected to be readily soluble in non-polar organic solvents where van der Waals forces are the primary mode of interaction.<sup>[5][10]</sup> This is further supported by its calculated XLogP3 value of 2.1, which indicates a higher preference for a lipid-like (non-polar) environment over an aqueous one.<sup>[3][4]</sup>



[Click to download full resolution via product page](#)

Caption: Predicted intermolecular interactions driving solubility.

## Known and Predicted Solubility Data

While exhaustive quantitative data is not widely published, existing sources and theoretical principles allow for a reliable solubility profile.

## Published Solubility Data

The following table summarizes the explicitly stated solubility of **5-Methyl-3-methylene-2-hexanone** in the literature.

| Solvent                         | Solubility       | Source(s) |
|---------------------------------|------------------|-----------|
| Chloroform (CHCl <sub>3</sub> ) | Soluble          | [1][3]    |
| Methanol (CH <sub>3</sub> OH)   | Slightly Soluble | [1][3]    |

## Predicted Solubility Profile

Based on its molecular structure, the following solubilities are predicted. This table serves as a hypothesis for guiding experimental work.

| Solvent Class | Example Solvent                   | Predicted Solubility | Rationale                                                                                                                                                                                                  |
|---------------|-----------------------------------|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Non-Polar     | Hexane, Toluene                   | High                 | "Like dissolves like"; strong van der Waals interactions between the compound's alkyl chain and the solvent. <a href="#">[5]</a>                                                                           |
| Polar Aprotic | Acetone,<br>Tetrahydrofuran (THF) | High                 | The solvent's polarity can interact with the ketone group, and it can solvate the alkyl chain effectively. Lower ketones are excellent solvents for a wide range of organic compounds. <a href="#">[7]</a> |
| Polar Protic  | Ethanol                           | Moderate             | The solvent can hydrogen bond with the carbonyl oxygen, but the large non-polar backbone limits miscibility compared to smaller ketones.                                                                   |
| Highly Polar  | Water (H <sub>2</sub> O)          | Low / Insoluble      | The large, hydrophobic C8 backbone disrupts the strong hydrogen bonding network of water more than can be compensated for by the single H-bond acceptor site. <a href="#">[7]</a>                          |

|              |                            |           |                                                                                                                            |
|--------------|----------------------------|-----------|----------------------------------------------------------------------------------------------------------------------------|
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | As a neutral ketone, the compound lacks a basic functional group (like an amine) to be protonated into a soluble salt.     |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound lacks a sufficiently acidic proton (like a carboxylic acid or phenol) to be deprotonated into a soluble salt. |

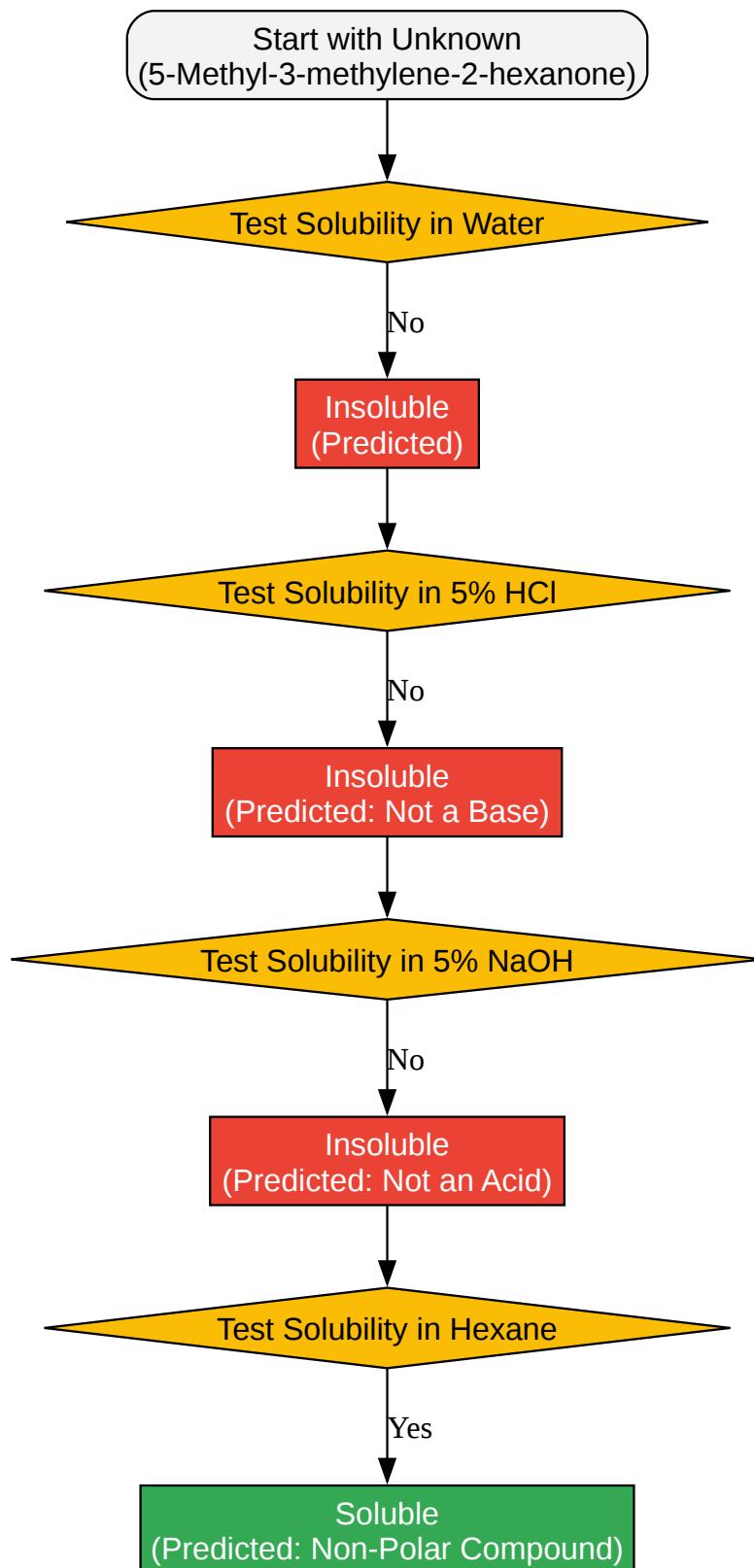
## Experimental Determination of Solubility

To empirically validate the predicted solubility profile, a systematic approach involving both qualitative and quantitative methods is recommended.

## Protocol for Qualitative Solubility Analysis

This multi-solvent test provides a rapid and effective means of classifying the compound and confirming its acidic/basic nature.[11][12]

Objective: To determine the solubility of **5-Methyl-3-methylene-2-hexanone** in water, aqueous acid, aqueous base, and a representative organic solvent.


Materials:

- **5-Methyl-3-methylene-2-hexanone**
- Small test tubes (13x100 mm)
- Graduated cylinder or pipettes
- Solvents: Deionized Water, 5% w/v HCl, 5% w/v NaOH, Hexane

- Spatula

Procedure:

- Preparation: Label four separate test tubes for each solvent.
- Sample Addition: Into each test tube, add approximately 25 mg (or 1-2 drops) of **5-Methyl-3-methylene-2-hexanone**.
- Solvent Addition: Add 0.75 mL of the respective solvent to each test tube in three small portions (0.25 mL each).
- Mixing: After each addition, cap and shake the test tube vigorously for 30-60 seconds.[13]
- Observation: After the final addition and mixing, visually inspect the solution.
  - Soluble: The compound dissolves completely, leaving a clear, single-phase solution.
  - Insoluble: The compound remains as a separate phase (e.g., undissolved solid/liquid, cloudiness, two distinct layers).[13]
- Record: Log the results for each solvent.

[Click to download full resolution via product page](#)

Caption: Workflow for qualitative solubility classification.

# Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[\[8\]](#)

Objective: To quantify the solubility of **5-Methyl-3-methylene-2-hexanone** in a chosen solvent (e.g., ethanol) at a specific temperature.

Materials:

- **5-Methyl-3-methylene-2-hexanone**
- Chosen solvent (e.g., HPLC-grade ethanol)
- Scintillation vials or flasks with airtight caps
- Orbital shaker with temperature control
- Syringe filters (0.22 µm, PTFE or other compatible material)
- Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))
- Volumetric flasks and pipettes for standard preparation

Procedure:

- Preparation of Stock Solutions: Prepare a series of calibration standards of **5-Methyl-3-methylene-2-hexanone** in the chosen solvent at known concentrations.
- Equilibration: Add an excess amount of **5-Methyl-3-methylene-2-hexanone** to a flask containing a known volume of the solvent. This ensures that a saturated solution is formed.
- Incubation: Seal the flask tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for at least 24-48 hours to ensure equilibrium is reached.[\[8\]](#)

- Phase Separation: After incubation, let the flask stand undisturbed at the same temperature to allow any undissolved material to settle.
- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22  $\mu\text{m}$  syringe filter into a clean vial to remove any suspended microparticles.
- Dilution: If necessary, accurately dilute the filtered sample with the solvent to bring its concentration within the range of the prepared calibration standards.
- Analysis: Analyze the calibration standards and the sample using a validated GC or HPLC method.
- Calculation: Construct a calibration curve from the standards. Use the curve to determine the concentration of the diluted sample, and then back-calculate to find the concentration of the original saturated solution. This value represents the solubility, typically expressed in mg/mL or mol/L.

## Safety and Handling

**5-Methyl-3-methylene-2-hexanone** should be handled with appropriate care. It is a flammable liquid and vapor.[\[14\]](#)

- Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[\[14\]](#)[\[15\]](#)
- Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[\[16\]](#)
- Static Discharge: The compound is a static-accumulating flammable liquid. Ground and bond containers and receiving equipment to prevent electrostatic charge build-up.[\[14\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[\[14\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[16\]](#)

## Conclusion

**5-Methyl-3-methylene-2-hexanone** exhibits a solubility profile characteristic of a moderately-sized ketone with a significant hydrocarbon component. It is largely insoluble in aqueous systems but demonstrates high solubility in non-polar and polar aprotic organic solvents. Its slight solubility in methanol and moderate solubility in ethanol highlight the nuanced interplay between its polar carbonyl head and non-polar tail. The experimental protocols provided in this guide offer a robust framework for researchers to empirically verify these characteristics and generate reliable data essential for process development, formulation, and purification activities.

## References

- Physical Properties of Ketones and Aldehydes | OpenOChem Learn. (n.d.).
- **5-Methyl-3-methylene-2-hexanone** - 1187-87-7 - Vulcanchem. (n.d.).
- 1187-87-7, **5-Methyl-3-methylene-2-hexanone** Formula - ECHEMI. (n.d.).
- **5-Methyl-3-methylene-2-hexanone** | C8H14O | CID 14473 - PubChem. (n.d.).
- 14.10: Properties of Aldehydes and Ketones - Chemistry LibreTexts. (2022, September 15).
- 24.3 Physical Properties of Aldehydes and Ketones - eCampusOntario Pressbooks. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 1.4: Physical Properties of Aldehydes and Ketones - Chemistry LibreTexts. (2021, May 22).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- SAFETY DATA SHEET - Chem Service. (2015, June 25).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- CAS No : 1187-87-7 | Product Name : **5-Methyl-3-methylene-2-hexanone** | Pharmaffiliates. (n.d.).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. echemi.com [echemi.com]
- 2. 5-Methyl-3-methylene-2-hexanone | 1187-87-7 [chemicalbook.com]
- 3. 5-Methyl-3-methylene-2-hexanone (1187-87-7) for sale [vulcanchem.com]
- 4. 5-Methyl-3-methylene-2-hexanone | C8H14O | CID 14473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. chem.ws [chem.ws]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Solubility of 5-Methyl-3-methylene-2-hexanone in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143137#solubility-of-5-methyl-3-methylene-2-hexanone-in-different-solvents>]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)